

1H NMR and 13C NMR analysis of 4-Formylphenoxyacetic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Formylphenoxyacetic acid

Cat. No.: B182531

[Get Quote](#)

Comparative NMR Analysis of 4-Formylphenoxyacetic Acid

A detailed spectroscopic examination of **4-Formylphenoxyacetic acid** is presented, with a comparative analysis against related phenoxyacetic acid derivatives. This guide provides researchers, scientists, and drug development professionals with key NMR data, experimental protocols, and a logical workflow for spectral analysis.

Introduction

4-Formylphenoxyacetic acid is a valuable organic compound utilized in the synthesis of various pharmaceutical and agrochemical products. Its chemical structure, featuring a reactive aldehyde group and a carboxylic acid moiety, makes it a versatile building block. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of such molecules. This guide provides a comprehensive ¹H and ¹³C NMR analysis of **4-Formylphenoxyacetic acid** and compares its spectral data with two related compounds: Phenoxyacetic acid and 4-Chlorophenoxyacetic acid.

Comparative NMR Data

The ¹H and ¹³C NMR spectral data for **4-Formylphenoxyacetic acid** and its analogues were acquired in Dimethyl Sulfoxide-d₆ (DMSO-d₆). The chemical shifts (δ) are reported in parts per

million (ppm) relative to tetramethylsilane (TMS), and the coupling constants (J) are in Hertz (Hz).

Table 1: ^1H NMR Data Comparison

Compound	δ (ppm)	Multiplicity	J (Hz)	Integration	Assignment
4-Formylphenoxyacetic acid	9.89	s	-	1H	-CHO
	7.88	d	8.8	2H	Ar-H
	7.12	d	8.8	2H	Ar-H
	4.85	s	-	2H	-OCH ₂ -
	13.20	br s	-	1H	-COOH
Phenoxyacetic acid	7.29	t	7.9	2H	Ar-H
	6.94	t	7.4	1H	Ar-H
	6.91	d	7.9	2H	Ar-H
	4.67	s	-	2H	-OCH ₂ -
	10.50	br s	-	1H	-COOH
4-Chlorophenoxyacetic acid	7.32	d	8.9	2H	Ar-H
	6.93	d	8.9	2H	Ar-H
	4.69	s	-	2H	-OCH ₂ -
	12.90	br s	-	1H	-COOH

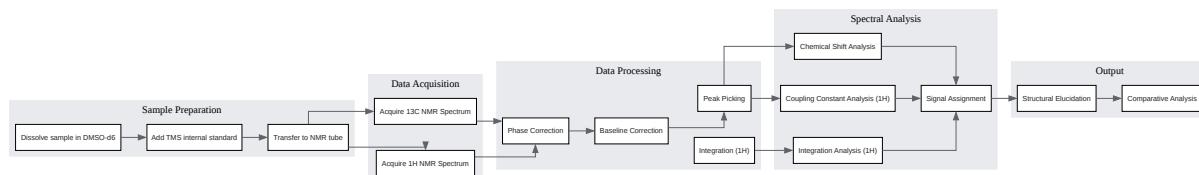
Table 2: ^{13}C NMR Data Comparison

Compound	δ (ppm)	Assignment
4-Formylphenoxyacetic acid	191.5	-CHO
170.0	-COOH	
162.8	Ar-C-O	
131.9	Ar-C	
130.5	Ar-CH	
115.3	Ar-CH	
65.0	-OCH ₂ -	
Phenoxyacetic acid[1]	170.8	-COOH
157.9	Ar-C-O	
129.5	Ar-CH	
121.4	Ar-CH	
114.8	Ar-CH	
65.1	-OCH ₂ -	
4-Chlorophenoxyacetic acid	170.6	-COOH
156.4	Ar-C-O	
129.5	Ar-CH	
126.0	Ar-C-Cl	
116.4	Ar-CH	
65.5	-OCH ₂ -	

Experimental Protocol

Sample Preparation: A 10-20 mg sample of the analyte was dissolved in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). A small amount of tetramethylsilane (TMS) was

added as an internal standard for chemical shift referencing. The solution was then transferred to a 5 mm NMR tube.


¹H NMR Spectroscopy: Proton NMR spectra were recorded on a 400 MHz spectrometer.

Standard acquisition parameters included a spectral width of 16 ppm, a relaxation delay of 1 second, and 16 scans.

¹³C NMR Spectroscopy: Carbon-13 NMR spectra were acquired on the same 400 MHz spectrometer, operating at a frequency of 100 MHz for the ¹³C nucleus. A spectral width of 240 ppm, a relaxation delay of 2 seconds, and 1024 scans were typically used. Proton decoupling was employed to simplify the spectra and enhance signal-to-noise.

NMR Analysis Workflow

The logical workflow for the NMR analysis of **4-Formylphenoxyacetic acid** and its analogues is depicted in the following diagram. This process outlines the key stages from sample preparation to the final structural elucidation.

[Click to download full resolution via product page](#)

Caption: Workflow for NMR analysis of aromatic carboxylic acids.

Discussion of Spectral Features

The ^1H NMR spectrum of **4-Formylphenoxyacetic acid** is characterized by distinct signals corresponding to the aldehydic, aromatic, methylene, and carboxylic acid protons. The downfield shift of the aldehydic proton at 9.89 ppm is a key diagnostic feature. The aromatic protons exhibit a typical AA'BB' system, appearing as two doublets.

In comparison, phenoxyacetic acid shows a more complex aromatic region due to the absence of the strongly electron-withdrawing formyl group. The aromatic protons in 4-chlorophenoxyacetic acid also form an AA'BB' system, with chemical shifts influenced by the electron-withdrawing nature of the chlorine atom.

The ^{13}C NMR spectrum of **4-Formylphenoxyacetic acid** clearly shows the carbonyl carbons of the aldehyde and carboxylic acid at 191.5 ppm and 170.0 ppm, respectively. The chemical shifts of the aromatic carbons are influenced by the substituents on the phenyl ring. The presence of the formyl group in **4-Formylphenoxyacetic acid** and the chlorine atom in 4-Chlorophenoxyacetic acid leads to noticeable differences in the chemical shifts of the aromatic carbons when compared to the unsubstituted phenoxyacetic acid.

Conclusion

This guide provides a detailed ^1H and ^{13}C NMR analysis of **4-Formylphenoxyacetic acid**, alongside a comparative study with phenoxyacetic acid and 4-chlorophenoxyacetic acid. The provided data and experimental protocols serve as a valuable resource for the structural characterization and quality control of these important chemical compounds in a research and development setting. The distinct NMR spectral features allow for unambiguous identification and differentiation of these structurally related molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Phenoxyacetic acid(122-59-8) ^{13}C NMR spectrum [chemicalbook.com]

- To cite this document: BenchChem. [1H NMR and 13C NMR analysis of 4-Formylphenoxyacetic acid]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b182531#1h-nmr-and-13c-nmr-analysis-of-4-formylphenoxyacetic-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com